molecular formula C25H25N5O2 B13873976 N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide

N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide

Katalognummer: B13873976
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: WYBUJUAJMUSILH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole core, followed by the introduction of the tert-butyl and benzyl groups. The final step involves the coupling of the phenoxypyrimidinyl moiety to the pyrazole core. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings

Wirkmechanismus

The mechanism of action of N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 5-Amino-pyrazoles
  • N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)amine

Uniqueness

N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C25H25N5O2

Molekulargewicht

427.5 g/mol

IUPAC-Name

N-benzyl-1-tert-butyl-5-(2-phenoxypyrimidin-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C25H25N5O2/c1-25(2,3)30-22(16-21(29-30)23(31)27-17-18-10-6-4-7-11-18)20-14-15-26-24(28-20)32-19-12-8-5-9-13-19/h4-16H,17H2,1-3H3,(H,27,31)

InChI-Schlüssel

WYBUJUAJMUSILH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N1C(=CC(=N1)C(=O)NCC2=CC=CC=C2)C3=NC(=NC=C3)OC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.